What is the chemical structure of methyl 5-ethylisoxazole-4-carboxylate
What is the chemical structure of methyl 5-ethylisoxazole-4-carboxylate
In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of Methyl 5-ethylisoxazole-4-carboxylate
Executive Summary
Methyl 5-ethylisoxazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. As a member of the isoxazole family, it serves as a critical bioisostere for amides and esters, offering enhanced metabolic stability while maintaining favorable hydrogen-bonding profiles. This whitepaper provides a comprehensive, expert-level analysis of its structural properties, regioselective synthesis, and analytical validation protocols, designed for researchers and application scientists scaling up heterocyclic libraries.
Physicochemical & Structural Profiling
The utility of methyl 5-ethylisoxazole-4-carboxylate lies in its precise spatial arrangement. The isoxazole core provides a rigid, aromatic scaffold, while the 5-ethyl group introduces tunable lipophilic bulk. The 4-methyl ester serves as a versatile synthetic handle for further functionalization (e.g., saponification to the carboxylic acid, or amidation) [1].
Quantitative Chemical Properties
To facilitate computational modeling and inventory integration, the foundational physicochemical data is summarized below [4]:
| Property | Value |
| Chemical Name | Methyl 5-ethylisoxazole-4-carboxylate |
| CAS Registry Number | 954229-90-4 |
| Molecular Formula | C 7 H 9 NO 3 |
| Molecular Weight | 155.15 g/mol |
| SMILES String | O=C(C1=C(CC)ON=C1)OC |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 3 |
Mechanistic Synthesis & Causality
The de novo synthesis of 5-substituted isoxazole-4-carboxylates is fundamentally anchored in the cyclocondensation of β -ketoesters with hydroxylamine[2]. However, direct condensation often yields a mixture of 3-alkyl and 5-alkyl regioisomers. To achieve strict regiocontrol, modern protocols utilize an enaminone intermediate .
Synthetic Workflow
Caption: Synthetic workflow for methyl 5-ethylisoxazole-4-carboxylate via enaminone intermediate.
Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Enaminone Formation
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Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with methyl 3-oxopentanoate (1.0 eq).
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Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.
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Thermal Activation: Heat the neat mixture to 90–100 °C for 3 hours.
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Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting β -ketoester ( Rf ~0.6) will be fully consumed, replaced by a highly UV-active spot ( Rf ~0.3) corresponding to the conjugated enaminone (methyl 2-((dimethylamino)methylene)-3-oxopentanoate).
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Isolation: Concentrate under reduced pressure to remove methanol byproducts and excess DMF-DMA. The crude intermediate is used directly to prevent hydrolytic degradation.
Step 2: Regioselective Cyclocondensation
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Solvation: Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).
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Nucleophile Addition: Add hydroxylamine hydrochloride (NH 2 OH·HCl) (1.5 eq) in one portion.
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Cyclization: Reflux the mixture (78 °C) for 4 hours.
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Self-Validation Check: The reaction mixture will visually transition from a deep yellow/orange to a pale yellow solution as the highly conjugated enaminone system is broken during cyclization.
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Workup: Cool to room temperature, remove ethanol in vacuo, and partition the residue between EtOAc and H 2 O. Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the target compound as a clear oil.
Causality of Regioselectivity
Why does this method exclusively yield the 5-ethyl regioisomer rather than the 3-ethyl variant? The causality lies in Hard-Soft Acid-Base (HSAB) theory [3].
Caption: Stepwise regioselective cyclocondensation mechanism favoring the 5-ethyl regioisomer.
Hydroxylamine is an ambidentate dinucleophile. Under the slightly acidic conditions provided by the hydrochloride salt, the nitrogen atom (a "softer" nucleophile) preferentially attacks the highly electrophilic, "soft" β -carbon of the enamine, displacing dimethylamine via an addition-elimination mechanism. Subsequently, the oxygen atom (a "harder" nucleophile) undergoes intramolecular attack on the "hard" ketone carbonyl. Dehydration drives the formation of the aromatic isoxazole ring, locking the ethyl group at the C5 position and the implicit proton at the C3 position.
Analytical Validation Protocol
To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must act as a self-validating system to confirm both purity and regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1 H NMR (400 MHz, CDCl 3 ):
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δ 8.55 (s, 1H, Isoxazole C3-H). Critical Check: The presence of this sharp downfield singlet confirms the proton is at the C3 position. If the 3-ethyl regioisomer had formed, this signal would be absent, and a C5-H signal would appear further downfield ( ∼ 8.8 ppm).
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δ 3.85 (s, 3H, -OCH 3 )
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δ 3.15 (q, J = 7.5 Hz, 2H, -CH 2 CH 3 )
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δ 1.35 (t, J = 7.5 Hz, 3H, -CH 2 CH 3 )
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13 C NMR (100 MHz, CDCl 3 ):
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δ 175.0 (C5), 162.5 (C=O), 150.2 (C3), 108.5 (C4), 51.5 (-OCH 3 ), 20.5 (-CH 2 -), 11.5 (-CH 3 ).
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Mass Spectrometry (LC-MS):
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ESI-MS (+): Expected [M+H]+ at m/z 156.1. A highly pure sample will show a single dominant peak in the total ion chromatogram (TIC) corresponding to this mass.
References
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Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link] [2]
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Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances. [Link] [3]
